1-Benzhydryl-3-phenylazetidine
Overview
Description
1-Benzhydryl-3-phenylazetidine is a useful research compound. Its molecular formula is C22H21N and its molecular weight is 299.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoaffinity Labeling in Structural Biology
Research into photoaffinity labeling, a technique that employs photoreactive groups such as arylazide, highlights its importance in studying the organization of biological systems. This method is pivotal for investigating potential drug targets, transport processes, and the stereochemistry of ligand-receptor interactions in structural biology. It remains a crucial approach in elucidating biological membrane structures and nucleotide interactions within replicative and transcriptional complexes (Vodovozova, 2007).
Environmental Impact of Benzophenone Derivatives
The environmental occurrence and toxic effects of benzophenone-3, a common component in organic sunscreen products, have been extensively reviewed. Its widespread use and subsequent environmental release raise concerns about its potential impact on aquatic ecosystems. This research underscores the importance of understanding the ecological risks of chemical derivatives related to 1-Benzhydryl-3-phenylazetidine and similar compounds (Kim & Choi, 2014).
Optoelectronic Materials from Functionalized Quinazolines
Quinazoline derivatives, structurally related to benzhydrylphenylazetidine, are being researched for their applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown potential for creating novel materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. This highlights the role of such chemical structures in advancing materials science for electronic and photovoltaic applications (Lipunova et al., 2018).
Anticancer Agents and Topoisomerase Inhibitors
Research into topoisomerase inhibitors for cancer treatment has identified compounds structurally akin to this compound, demonstrating the therapeutic potential of these molecules. By targeting topoisomerases, these inhibitors offer a potent approach for developing antineoplastic agents, showcasing the significance of such structures in medicinal chemistry (Khadka & Cho, 2013).
Biomedical Adhesives from Catechol-Conjugated Chitosan
The development of wet-resistant adhesives inspired by mussel adhesive proteins has been explored, with catechol-conjugated chitosan emerging as a promising material. Such research points to the potential biomedical applications of chemical modifications similar to those in this compound, offering innovations in wound healing and tissue engineering (Ryu, Hong, & Lee, 2015).
Safety and Hazards
Properties
IUPAC Name |
1-benzhydryl-3-phenylazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N/c1-4-10-18(11-5-1)21-16-23(17-21)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDHGAELYIMBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582106 | |
Record name | 1-(Diphenylmethyl)-3-phenylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913814-30-9 | |
Record name | 1-(Diphenylmethyl)-3-phenylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.